molecular formula C6H2BrClN2S B598757 2-Bromo-5-chlorothiazolo[5,4-b]pyridine CAS No. 1198759-26-0

2-Bromo-5-chlorothiazolo[5,4-b]pyridine

Cat. No.: B598757
CAS No.: 1198759-26-0
M. Wt: 249.51
InChI Key: HUDIKDNPUIYAKF-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine typically involves the cyclization of thiazole and pyridine derivatives. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(E)-3-(5-bromopyrimidin-2-yl)acryloylbenzaldehyde in the presence of zinc oxide nanoparticles . The reaction is carried out in absolute ethanol at room temperature, resulting in the formation of the desired compound.

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorothiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-chlorothiazolo[5,4-b]pyridine is unique due to its combination of bromine and chlorine atoms on a thiazolo[5,4-b]pyridine scaffold. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-5-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDIKDNPUIYAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729424
Record name 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198759-26-0
Record name 2-Bromo-5-chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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